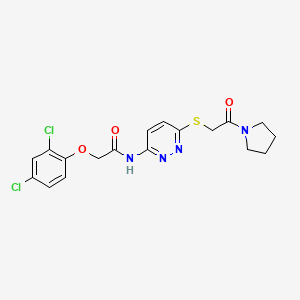

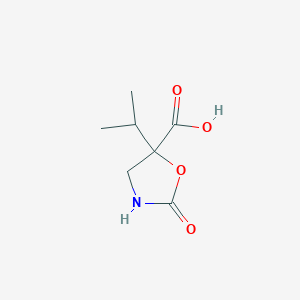

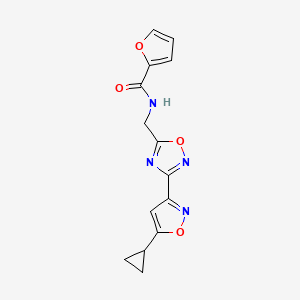

![molecular formula C11H14ClN3 B2972888 2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole CAS No. 2124406-81-9](/img/structure/B2972888.png)

2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole” is a chemical compound. It is related to “Octahydrocyclopenta[c]pyrrole”, which has a molecular formula of C7H13N . The average mass of “Octahydrocyclopenta[c]pyrrole” is 111.185 Da .

Synthesis Analysis

The synthesis of pyrrole compounds, which are related to the structure of “2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole”, has been extensively studied . For instance, the Paal-Knorr pyrrole synthesis involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Chemical Reactions Analysis

The chemical reactions involving pyrrole compounds have been widely studied . For example, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . In ionic liquids, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride gives substituted pyrroles in excellent yields .作用機序

Target of Action

Similar compounds such as octahydrocyclopenta[c]pyridine and octahydrocyclopenta[c]pyran analogues have been reported to act as antagonists for the protease activated receptor 1 (par1) . PAR1 is a G-protein coupled receptor on the surface of platelets and is regulated by thrombin . It has been considered as a promising antiplatelet target to prevent thrombotic cardiovascular events .

Mode of Action

Similar compounds have been shown to interact with par1, leading to the prevention of platelet aggregation . This suggests that 2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole might also interact with its targets in a similar manner, potentially inhibiting their activity and preventing downstream effects.

Biochemical Pathways

Given the potential target of par1, it can be inferred that the compound may affect the thrombin-par1 pathway, which plays a crucial role in platelet aggregation . Inhibition of this pathway could potentially prevent thrombotic cardiovascular events .

Pharmacokinetics

Similar compounds have been reported to have poor metabolic stability in human and rat liver microsomes . Efforts have been made to improve the metabolic stability of these compounds by the insertion of a heteroatom at C5 of the octahydroindene ring . This suggests that the metabolic stability of 2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole might also be a significant factor affecting its bioavailability.

Result of Action

Based on the potential target of par1, it can be inferred that the compound might prevent platelet aggregation, thereby potentially preventing thrombotic cardiovascular events .

特性

IUPAC Name |

2-(5-chloropyrimidin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3/c12-10-4-13-11(14-5-10)15-6-8-2-1-3-9(8)7-15/h4-5,8-9H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKNDDKUXLHLLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)C3=NC=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

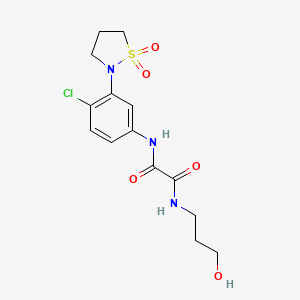

![2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2972808.png)

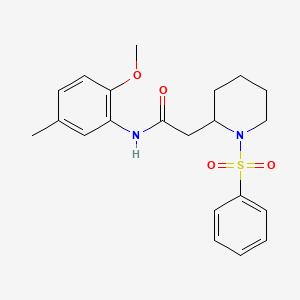

![N-[3-(1H-imidazol-1-yl)propyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B2972811.png)

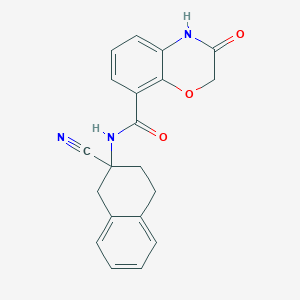

![Methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate](/img/structure/B2972814.png)

![6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2972825.png)